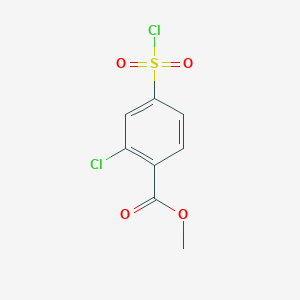

Methyl 2-chloro-4-(chlorosulfonyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

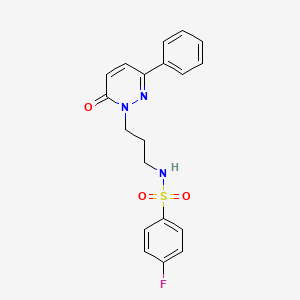

Methyl 2-chloro-4-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C8H6Cl2O4S and a molecular weight of 269.10 . It is used as an intermediate in the synthesis of pharmaceuticals, saccharin, dyes, and pigments .

Synthesis Analysis

The synthesis of Methyl 2-chloro-4-(chlorosulfonyl)benzoate involves the reaction of sodium nitrite with methyl 2-amino-4-chlorobenzoate in concentrated hydrochloric acid at 0°C. This forms a diazonium salt, which is then reacted with sulfur dioxide in the presence of copper (II) chloride and benzyltriethylammonium chloride .Molecular Structure Analysis

The molecular structure of Methyl 2-chloro-4-(chlorosulfonyl)benzoate consists of 21 bonds, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfone .Physical And Chemical Properties Analysis

Methyl 2-chloro-4-(chlorosulfonyl)benzoate has a density of 1.4±0.1 g/cm³ . It has 4 H-bond acceptors and 3 freely rotating bonds. Its polar surface area is 69 Ų, and its molar refractivity is 51.5±0.4 cm³ . It is soluble in water .科学的研究の応用

Synthesis and Process Optimization : Yu et al. (2016) described an efficient synthesis process for Methyl 2-(chlorosulfonyl)benzoate, highlighting a method to decrease side reactions such as hydrolysis, even at high concentrations of hydrochloric acid. This was achieved using a continuous-flow diazotization process in a flow reactor, demonstrating the potential of this method in inhibiting parallel side reactions (Yu et al., 2016).

Biological Potential and Enzyme Inhibition : Kausar et al. (2019) investigated the synthesis of Schiff bases using Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate and their biological potential, particularly in enzyme inhibition. The study also included molecular docking studies to demonstrate the binding modes and antioxidant potential of the synthesized compounds (Kausar et al., 2019).

Intermediate in Pharmaceutical Synthesis : Jian-she (2009) described the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate in the production of Tianeptine, a pharmaceutical compound. The study outlines an improved process suitable for industrial production due to its higher yield and lower cost (Jian-she, 2009).

Development of Chemosensors : Ma et al. (2013) developed novel anion sensors using derivatives of Methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate. These sensors showed potential for fluoride sensing, demonstrating changes in color and optical properties upon the addition of fluoride (Ma et al., 2013).

Study in Crystallography : Kimura et al. (2005) examined the crystal structure of a related compound, methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, to understand its acaricide properties and the orientation of its molecular side chains (Kimura et al., 2005).

Safety and Hazards

Methyl 2-chloro-4-(chlorosulfonyl)benzoate is classified as dangerous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing and eye/face protection .

将来の方向性

特性

IUPAC Name |

methyl 2-chloro-4-chlorosulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLIXGSTZSJGRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B2571899.png)

![Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2571900.png)

![Methyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2571903.png)

![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)-8-methoxychromene-3-carboxamide](/img/structure/B2571905.png)

![2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2571906.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2571909.png)

![4-[({3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B2571913.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2571915.png)